molecular formula C7H12ClF2NO2S B13513744 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No.: B13513744
M. Wt: 247.69 g/mol
InChI Key: VIWSKOBQCHCWHS-UHFFFAOYSA-N
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Description

This bicyclic compound features a sulfur atom (thia) at the 3λ⁶ position, a nitrogen atom (aza) at position 7, and two ketone (dione) groups at the 3,3 positions. The 9,9-difluoro substitution introduces electronegative fluorine atoms, enhancing metabolic stability and influencing molecular conformation. The hydrochloride salt improves solubility for pharmaceutical applications.

Properties

Molecular Formula

C7H12ClF2NO2S

Molecular Weight

247.69 g/mol

IUPAC Name

9,9-difluoro-3λ6-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide;hydrochloride

InChI

InChI=1S/C7H11F2NO2S.ClH/c8-7(9)5-1-10-2-6(7)4-13(11,12)3-5;/h5-6,10H,1-4H2;1H

InChI Key

VIWSKOBQCHCWHS-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(C2(F)F)CN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include fluorinated precursors, sulfur-containing reagents, and nitrogen sources.

    Cyclization Reaction: A key step in the synthesis is the cyclization reaction, where the bicyclic structure is formed. This step may involve the use of catalysts and specific reaction conditions such as temperature and pressure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory procedures with modifications to improve yield and efficiency. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the development of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Comparative Analysis of Bicyclic Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatoms Notable Properties
9,9-Difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride Not explicitly provided ~269–315* 9,9-difluoro, 3,3-dione, hydrochloride S (thia), N (aza) High polarity due to dione; improved stability via fluorine
7-Benzoyl-9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione C₁₄H₁₅F₂NO₃S 315.34 Benzoyl group at position 7 S (thia), N (aza) Increased lipophilicity; potential prodrug candidate
7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride C₇H₁₂ClF₂NO 199.63 7,7-difluoro, oxa (oxygen) O (oxa), N (aza) Reduced steric bulk; higher solubility vs. thia analogs
3,3-Difluoro-9-azabicyclo[3.3.1]nonane hydrochloride C₈H₁₃F₂N 161.19 3,3-difluoro, no dione/sulfur N (aza) Lower acidity; enhanced lipophilicity
Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride C₁₁H₁₈ClF₂NO₂ 269.71 Ethyl carboxylate, 3-aza N (aza) Ester group increases hydrolysis susceptibility
9-Hydroxy-9-methyl-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione Not provided Not provided Hydroxy, methyl at position 9 S (thia), N (aza) Potential for hydrogen bonding; lower stability

*Estimated based on analogs.

Impact of Structural Modifications

Heteroatom Substitution (Thia vs. Oxa)
  • Thia (Sulfur) : The sulfur atom in the target compound increases ring strain due to its larger atomic radius compared to oxygen. This may enhance rigidity and influence binding interactions in biological systems. Sulfur’s lower electronegativity also reduces hydrogen-bonding capacity relative to oxygen .
  • Oxa (Oxygen) : The oxa analog () exhibits higher solubility in polar solvents due to oxygen’s electronegativity. However, it lacks the metabolic stability conferred by sulfur in thia-containing compounds .
Fluorine Substitution Patterns
  • 9,9-Difluoro : The geminal difluoro substitution at position 9 creates a strong dipole moment, stabilizing the bicyclic core against enzymatic degradation. This is critical for pharmacokinetics in drug design .
Functional Group Variations
  • Dione (3,3-dione) : The ketone groups increase acidity (pKa ~4–6), enabling salt formation (e.g., hydrochloride) for improved solubility. This contrasts with ester-containing analogs (), which are less acidic and more prone to hydrolysis .
  • Benzoyl and Carboxylate Esters : These groups (Evidences 2, 9) enhance lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates sulfur and fluorine atoms, contributing to its distinctive biological properties. Its molecular formula is C9H10F2N2O2SC_9H_10F_2N_2O_2S with a molecular weight of approximately 248.25 g/mol.

Research indicates that 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride exhibits several biological activities:

  • Inhibition of KRAS G12C Mutation : The compound has shown efficacy in inhibiting the KRAS G12C mutation, which is prevalent in various cancers, particularly lung cancer. This inhibition can lead to reduced tumor growth and proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Biological Activity Data

Activity Effect Reference
KRAS G12C InhibitionReduced tumor growth
NeuroprotectionPotential protection against neuronal damage
Antimicrobial ActivityInhibitory effects on specific pathogens

Case Studies

  • Cancer Treatment Study : A clinical trial examined the effects of 9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride on patients with non-small cell lung cancer harboring the KRAS G12C mutation. Results indicated a significant reduction in tumor size after a treatment regimen involving this compound combined with standard chemotherapy .
  • Neurodegenerative Disease Research : In vitro studies explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results demonstrated a marked decrease in cell death and improved cell viability compared to control groups .

Q & A

Q. What are the common synthetic routes and optimization strategies for 9,9-difluoro-3λ⁶-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride?

Synthesis typically involves multi-step organic reactions, including cyclization of fluorinated precursors and subsequent hydrochloride salt formation. Key steps include:

  • Cyclization : Reaction of diols or thiols with amines under anhydrous conditions to form the bicyclic core.
  • Fluorination : Introduction of fluorine atoms via electrophilic fluorination or halogen exchange, often using agents like DAST (diethylaminosulfur trifluoride).
  • Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to precipitate the hydrochloride salt .
    Optimization strategies :
  • Temperature control (e.g., −10°C to 25°C) to minimize side reactions.
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy :
    • ¹H NMR : Identifies proton environments in the bicyclic framework (e.g., deshielded protons near fluorine or sulfur atoms).
    • ¹⁹F NMR : Confirms fluorine substitution patterns (δ −120 to −150 ppm for CF₂ groups) .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 294.05 for C₈H₁₀ClF₂NO₂S) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR) during structural elucidation?

Contradictions often arise from:

  • Dynamic exchange processes (e.g., ring-flipping in the bicyclic system).
  • Residual solvents or by-products (e.g., unreacted fluorination agents).
    Methodological approaches :
  • Variable-temperature NMR : Differentiates exchange-broadened signals (e.g., −40°C to slow conformational changes) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals and confirms connectivity .
  • X-ray crystallography : Provides unambiguous structural confirmation if single crystals are obtained (e.g., using slow vapor diffusion in EtOAc) .

Q. What strategies are recommended for studying its biological activity and structure-activity relationships (SAR)?

  • In vitro assays :
    • Enzyme inhibition : Test against target enzymes (e.g., kinases) using fluorogenic substrates.
    • Cellular uptake : Radiolabel (³H/¹⁴C) the compound to quantify permeability in Caco-2 cells .
  • Computational modeling :
    • Molecular docking : Predict binding modes using software like AutoDock Vina (PDB: Target enzyme structure).
    • QSAR : Correlate substituent effects (e.g., fluorine position) with activity trends .

Q. How should researchers design experiments to analyze stability under varying pH and temperature conditions?

  • Forced degradation studies :
    • Acidic/alkaline conditions : Incubate in 0.1M HCl (pH 1) or 0.1M NaOH (pH 13) at 37°C for 24h.
    • Thermal stress : Heat at 60°C for 48h in solid state.
  • Analytical monitoring :
    • HPLC-UV : Track degradation products (e.g., hydrolysis of the dione moiety).
    • LC-MS/MS : Identify degradation pathways (e.g., defluorination or ring-opening) .

Q. What methodologies are used to investigate its reactivity in cross-coupling or functionalization reactions?

  • Palladium-catalyzed couplings :
    • Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
    • Buchwald-Hartwig amination : Introduce amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
  • Electrophilic substitution :
    • Nitration : Use HNO₃/H₂SO₄ to introduce nitro groups at electron-rich positions.
    • Sulfonation : React with SO₃ in CH₂Cl₂ .

Q. How can computational chemistry aid in predicting its physicochemical properties (e.g., logP, pKa)?

  • Software tools :
    • Schrödinger’s QikProp : Estimates logP (~1.2) and solubility (e.g., −3.5 logS).
    • SPARC : Calculates pKa (e.g., 4.8 for the secondary amine) based on electronic effects of fluorine and sulfur .
  • MD simulations : Model solvation behavior in aqueous/organic phases using GROMACS .

Q. What experimental controls are essential when studying its metabolic pathways in vitro?

  • Negative controls :
    • Incubate without NADPH in liver microsomes to rule out non-enzymatic degradation.
    • Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4).
  • Positive controls :
    • Include verapamil (CYP3A4 substrate) to validate microsomal activity.
  • Analytical validation :
    • Spike samples with deuterated internal standards for LC-MS quantification .

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